N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a phenoxybenzamide moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide typically involves the following steps:
Formation of the Imidazole Propyl Intermediate: The initial step involves the reaction of imidazole with 3-chloropropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Coupling with Phenoxybenzoyl Chloride: The intermediate is then reacted with phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane
- 3-(1H-imidazol-1-yl)propylamine
- 3-(1H-imidazol-1-yl)propyl-4-hydroxybenzamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide is unique due to its combination of an imidazole ring and a phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-phenoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-10-5-12-22-13-11-20-15-22)16-6-4-9-18(14-16)24-17-7-2-1-3-8-17/h1-4,6-9,11,13-15H,5,10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNKBWPBRGCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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